molecular formula C22H24N2O5 B1508516 Methyl 4-(2-(3-((dimethylamino)methyl) benzofuran-2-carboxamido)ethoxy)benzoate

Methyl 4-(2-(3-((dimethylamino)methyl) benzofuran-2-carboxamido)ethoxy)benzoate

Cat. No. B1508516
M. Wt: 396.4 g/mol
InChI Key: TWOPFTLUZFITDD-UHFFFAOYSA-N
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Patent
US07420089B2

Procedure details

A solution of 4-{2-[(3-bromomethylbenzofuran-2-carbonyl)amino]ethoxy}-benzoic acid methyl ester (0.340 mol) in chlorobenzene (200 ml) and dichloromethane (800 ml) was added dropwise to a 0-5° C. solution of 2M dimethylamine in tetrahydrofuran (510 ml, 1.022 mol) over 30 minutes with the temperature below 20° C. The resulting mixture was stirred for one hour and allowed to warm to ambient temperature. After completion of reaction, the reaction mixture was washed with 5% potassium carbonate and water. Solvent was distilled at atmospheric pressure until the pot temperature reached 100° C. After cooling to ˜50° C., acetonitrile (400 ml) and ethyl Acetate (400 ml) were added to the pot. The reaction mixture was heated to reflux until all solids dissolved. The reaction mixture was allowed to cool to give 4-{2-[(3-dimethylaminomethyl-benzofuran-2-carbonyl)amino]ethoxy}benzoic acid methyl ester (76.6 g) as an off white powder.
Name
4-{2-[(3-bromomethylbenzofuran-2-carbonyl)amino]ethoxy}-benzoic acid methyl ester
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
510 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:27])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][NH:13][C:14]([C:16]2[O:17][C:18]3[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=3[C:20]=2[CH2:21]Br)=[O:15])=[CH:6][CH:5]=1.[CH3:28][NH:29][CH3:30].O1CCCC1>ClC1C=CC=CC=1.ClCCl>[CH3:1][O:2][C:3](=[O:27])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][NH:13][C:14]([C:16]2[O:17][C:18]3[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=3[C:20]=2[CH2:21][N:29]([CH3:30])[CH3:28])=[O:15])=[CH:6][CH:5]=1

Inputs

Step One
Name
4-{2-[(3-bromomethylbenzofuran-2-carbonyl)amino]ethoxy}-benzoic acid methyl ester
Quantity
0.34 mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OCCNC(=O)C=1OC2=C(C1CBr)C=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
510 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
WASH
Type
WASH
Details
the reaction mixture was washed with 5% potassium carbonate and water
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled at atmospheric pressure until the pot temperature
CUSTOM
Type
CUSTOM
Details
reached 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ˜50° C.
ADDITION
Type
ADDITION
Details
acetonitrile (400 ml) and ethyl Acetate (400 ml) were added to the pot
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until all solids
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCCNC(=O)C=1OC2=C(C1CN(C)C)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 76.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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